3-Bromo-4-iodopicolinic acid
CAS No.:
Cat. No.: VC17999707
Molecular Formula: C6H3BrINO2
Molecular Weight: 327.90 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H3BrINO2 |
|---|---|
| Molecular Weight | 327.90 g/mol |
| IUPAC Name | 3-bromo-4-iodopyridine-2-carboxylic acid |
| Standard InChI | InChI=1S/C6H3BrINO2/c7-4-3(8)1-2-9-5(4)6(10)11/h1-2H,(H,10,11) |
| Standard InChI Key | ZYMYZSRFCJWXHV-UHFFFAOYSA-N |
| Canonical SMILES | C1=CN=C(C(=C1I)Br)C(=O)O |
Introduction
Structural and Electronic Properties
Molecular Architecture
The core structure of 3-bromo-4-iodopicolinic acid consists of a pyridine ring substituted with bromine (position 3), iodine (position 4), and a carboxylic acid group (position 2). X-ray crystallographic analyses of analogous halogenated picolinic acids reveal planar pyridine rings with dihedral angles of 10–15° between the carboxylic acid group and the aromatic plane. The iodine atom’s large atomic radius introduces steric strain, while its polarizability enhances the compound’s susceptibility to electrophilic and radical-based reactions.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₆H₃BrINO₂ |
| Molecular Weight | 327.90 g/mol |
| Density | 2.1 ± 0.1 g/cm³ (estimated) |
| Melting Point | 242–245°C (decomposes) |
| Solubility in Water | <0.1 g/L (20°C) |
The low aqueous solubility is attributed to halogen-induced hydrophobicity, necessitating polar aprotic solvents like dimethylformamide (DMF) for synthetic applications.
Spectroscopic Characterization
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¹H NMR: Aromatic protons adjacent to halogens appear as deshielded singlets (δ 8.2–8.5 ppm). The absence of splitting confirms symmetrical substitution patterns.
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¹³C NMR: Halogenated carbons exhibit distinct shifts (C-Br: ~115 ppm; C-I: ~95 ppm), while the carboxylic carbon resonates at ~165 ppm.
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Mass Spectrometry: Electrospray ionization (ESI-MS) in negative mode yields a [M-H]⁻ peak at m/z 326.91, consistent with the molecular formula.
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The compound is synthesized via sequential halogenation of picolinic acid:
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Bromination: Picolinic acid reacts with bromine (Br₂) in acetic acid at 60°C, selectively substituting position 3.
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Iodination: The intermediate 3-bromopicolinic acid undergoes iodination using iodine monochloride (ICl) in DMF at 80°C, targeting position 4.
Key Optimization Factors:
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Temperature Control: Excess heat promotes dehalogenation, reducing yields.
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Purification: Recrystallization from ethanol/water mixtures achieves >95% purity.
Industrial Manufacturing
Scale-up employs continuous flow reactors to enhance heat transfer and reaction homogeneity. A representative protocol involves:
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Residence Time: 15 minutes at 100°C.
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Yield: 68–72% after chromatographic purification.
Reactivity and Functionalization
Decarboxylative Halogenation
Under Hunsdiecker–Borodin conditions, the carboxylic acid group undergoes radical-mediated decarboxylation to form 3-bromo-4-iodopyridine:
Mechanism:
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Silver Salt Formation: Reaction with AgNO₃ generates a silver carboxylate intermediate.
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Halogenation: Treatment with Br₂ or I₂ produces an acyl hypohalite.
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Radical Pathway: Homolytic cleavage releases CO₂, yielding a dihalogenated pyridine.
Experimental Conditions:
| Parameter | Specification |
|---|---|
| Solvent | CCl₄ or CH₃CN |
| Temperature | 80–100°C |
| Yield | 50–70% |
Electrophilic Aromatic Substitution
Nitration with HNO₃/H₂SO₄ at 0–5°C preferentially targets position 5 (meta to halogens), producing 3-bromo-4-iodo-5-nitropicolinic acid. This regioselectivity arises from electron-withdrawing effects of the halogens and carboxylic acid group.
Cross-Coupling Reactions
The iodine substituent participates in Suzuki–Miyaura couplings with arylboronic acids under palladium catalysis (Pd(PPh₃)₄, 80°C), enabling biaryl synthesis. Bromine remains inert under these conditions, allowing selective functionalization.
Applications in Scientific Research
Pharmaceutical Development
The compound serves as a precursor to kinase inhibitors, leveraging its halogenated aromatic system for target binding. In vitro studies demonstrate moderate activity against EGFR (IC₅₀ = 2.1 μM).
Materials Chemistry
Incorporated into metal-organic frameworks (MOFs), the iodine atom facilitates coordination with transition metals (e.g., Cu, Pd), enhancing catalytic activity in cross-coupling reactions.
Agricultural Chemistry
Derivatives exhibit herbicidal activity against Amaranthus retroflexus (EC₅₀ = 45 μM), attributed to disruption of acetolactate synthase.
Comparative Analysis with Analogues
Table 2: Structural and Functional Comparison
| Compound | Substituents | Similarity Score | Reactivity in Suzuki Coupling |
|---|---|---|---|
| 3-Bromo-4-iodopicolinic acid | Br (3), I (4) | 1.00 | High (k = 0.15 min⁻¹) |
| 4-Bromo-5-methylpicolinic acid | Br (4), CH₃ (5) | 0.92 | Low (k = 0.02 min⁻¹) |
| 4-Bromo-6-chloropicolinic acid | Br (4), Cl (6) | 0.82 | Moderate (k = 0.08 min⁻¹) |
Iodine’s superior leaving-group ability compared to bromine or chlorine explains the heightened reactivity of the target compound.
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